molecular formula C12H12N2 B083149 N-benzylpyridin-4-amine CAS No. 13556-71-3

N-benzylpyridin-4-amine

Cat. No. B083149
CAS RN: 13556-71-3
M. Wt: 184.24 g/mol
InChI Key: LCUREJHJUJCKQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzylpyridin-4-amine and related compounds can involve various chemical strategies. One common approach is the palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group. This method allows for the efficient synthesis of highly substituted bipyridines and pyrazinopyridines without the need for protection/deprotection steps, showcasing the versatility of N-benzylpyridin-4-amine in organic synthesis (Thompson et al., 2005).

Molecular Structure Analysis

The molecular structure of N-benzylpyridin-4-amine, including its polymorphs, has been studied using techniques such as X-ray crystallography. These studies reveal the conformation of the pyridine and benzyl groups and their interactions at the molecular level. For instance, two polymorphs of N-phenylpyridin-4-amine have been identified, demonstrating the compound's ability to form different molecular conformations under varying conditions (Okuno & Umezono, 2014).

Chemical Reactions and Properties

N-benzylpyridin-4-amine participates in various chemical reactions, highlighting its chemical properties. For example, it can undergo electrochemical C-H amination, a powerful method for synthesizing aromatic primary amines from aromatic compounds without metal catalysts or harsh chemical reagents. This reaction demonstrates the compound's role in facilitating the functionalization of aromatic rings (Morofuji et al., 2013).

Scientific Research Applications

  • Synthesis and Anthelmintic Activity : A study by Dutta (2014) demonstrated the synthesis of a series of compounds, including N-benzylidenepyridin-4-amines, which were tested for anthelmintic activity. Some derivatives showed significant activity compared to standard drugs (Dutta, 2014).

  • Palladium-Catalyzed Arylation : Chu et al. (2014) discussed the direct ortho arylation of 4-methyl-N-phenylpyridin-2-amines using palladium catalysis, indicating potential in synthetic applications for complex aromatic compounds (Chu et al., 2014).

  • Photoredox Catalysis for Amination : Romero et al. (2015) developed a method for aromatic carbon-hydrogen functionalization via photoredox catalysis, useful for arene amination and forming carbon-nitrogen bonds of interest in pharmaceutical research (Romero et al., 2015).

  • Polymeric Reagents in Acylation : Zarchi and Bahadoran (2011) described the use of poly(4-vinylpyridine)-supported benzoyl chloride as an acylating agent, simplifying the acylation of amines (Zarchi & Bahadoran, 2011).

  • Metal–Organic Frameworks (MOFs) : Safarifard et al. (2015) explored the use of an amine-functionalized MOF as a base catalyst for the synthesis of tetrahydro-chromenes, demonstrating the framework's efficiency and reusability (Safarifard et al., 2015).

  • Alzheimer's Disease Treatment : Mohamed et al. (2012) investigated 2-benzylpiperidin-N-benzylpyrimidin-4-amines for their multi-targeted therapeutic potential in treating Alzheimer's disease, showing promise for multifunctional agents (Mohamed et al., 2012).

  • Iron-Catalyzed Amination : Khatua et al. (2022) developed an iron-catalyzed method for intermolecular amination of benzylic C(sp3)-H bonds, showing potential for synthesizing 2-pyridine substituted benzylamine, important in medicinal chemistry and drug discovery (Khatua et al., 2022).

  • Copper-Catalyzed α-Methylenation : Itoh et al. (2014) achieved α-methylenation of benzylpyridines using dimethylacetamide as a carbon source under copper catalysis, suggesting a method for functionalizing benzylpyridines (Itoh et al., 2014).

properties

IUPAC Name

N-benzylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUREJHJUJCKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354559
Record name N-benzylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylpyridin-4-amine

CAS RN

13556-71-3
Record name N-benzylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YH Chang, Y Nakajima, F Ozawa - Organometallics, 2013 - ACS Publications
The iridium(I) complex [IrCl(BPEP-H)] (1), coordinated with 2,6-bis[2-(2,4,6-tri-tert-butylphenyl)-2-phosphaethenyl]pyridine (BPEP-H) as a PNP-pincer-type phosphaalkene ligand, has …
Number of citations: 73 pubs.acs.org
Z Wu, G Yang, X Zhao, J Wu… - Journal of Heterocyclic …, 2019 - Wiley Online Library
A series of 1‐(3‐chloropyridin‐2‐yl)‐5‐(trifluoromethyl)‐1H‐pyrazole‐4‐carboxamide derivatives which have di‐substituents on nitrogen were designed and synthesized. Bioassay …
Number of citations: 3 onlinelibrary.wiley.com
S Chakraborty, R Mondal, S Pal, AK Guin… - The Journal of …, 2022 - ACS Publications
We report a sustainable and eco-friendly approach for selective N-alkylation of various amines by alcohols, catalyzed by a well-defined Zn(II)-catalyst, Zn(L a )Cl 2 (1a), bearing a …
Number of citations: 6 pubs.acs.org
A Martinez-Asencio, DJ Ramon, M Yus - Tetrahedron, 2011 - Elsevier
Copper(II) acetate is a versatile, cheap and simple catalyst for the selective N-monoalkylation of amino derivatives with poor nucleophilic character, such as aromatic and …
Number of citations: 138 www.sciencedirect.com
R Cano, DJ Ramon, M Yus - The Journal of organic chemistry, 2011 - ACS Publications
Various impregnated metallic salts on magnetite have been prepared, including cobalt, nickel, copper, ruthenium, and palladium salts, as well as a bimetallic palladium–copper …
Number of citations: 255 pubs.acs.org
A Martinez-Asencio, M Yus, DJ Ramon - Synthesis, 2011 - thieme-connect.com
Palladium (II) acetate is a versatile, inexpensive, and simple catalyst for the selective N-monoalkylation of amino derivatives with poor nucleophilic character, such as aromatic and …
Number of citations: 71 www.thieme-connect.com

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